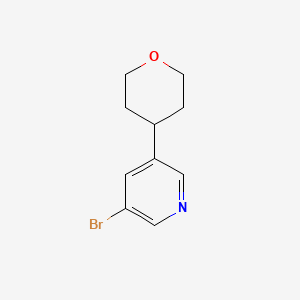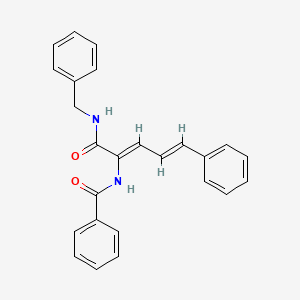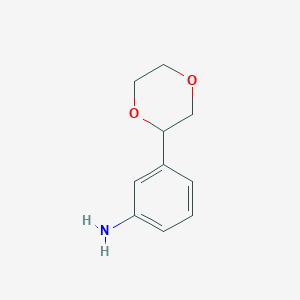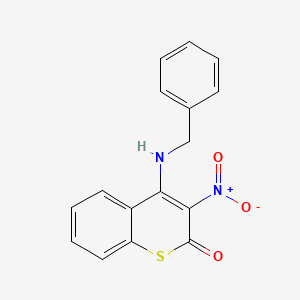![molecular formula C17H22N4O B11712833 1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)
1,3-Bis[2-(4-aminophenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[2-(4-aminophenyl)ethyl]urea: is an organic compound with the molecular formula C13H14N4O 1,3-Bis(4-aminophenyl)urea . This compound is a solid powder that is either colorless or slightly yellow . It has a melting point of 213-217°C and a predicted boiling point of 381.4°C . The compound is soluble in DMSO and has a density of 1.389 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis[2-(4-aminophenyl)ethyl]urea can be synthesized through the reaction of aniline with isocyanate. The reaction involves dissolving aniline and dimethyl sulfoxide in an anhydrous sodium chloride/acetonitrile solution, followed by the addition of isocyanate . The reaction is carried out at an appropriate temperature, and the product is purified by concentrating the reaction solution and crystallizing the compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis[2-(4-aminophenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .
Scientific Research Applications
1,3-Bis[2-(4-aminophenyl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of dye-sensitized solar cells and organic photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(4-aminophenyl)ethyl]urea involves its interaction with mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1). The compound inhibits VDAC1 oligomerization, which in turn prevents apoptosis . This inhibition is significant in the context of cancer research, as it can potentially prevent the programmed cell death of cancer cells .
Comparison with Similar Compounds
- 1,3-Bis(4-aminophenyl)urea
- 4,4’'-Diaminocarbanilide
- N,N’-Bis(4-aminophenyl)urea
Comparison: 1,3-Bis[2-(4-aminophenyl)ethyl]urea is unique due to its specific interaction with VDAC1, which is not observed in all similar compounds . This unique interaction makes it a valuable compound in apoptosis inhibition research .
Properties
Molecular Formula |
C17H22N4O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-bis[2-(4-aminophenyl)ethyl]urea |
InChI |
InChI=1S/C17H22N4O/c18-15-5-1-13(2-6-15)9-11-20-17(22)21-12-10-14-3-7-16(19)8-4-14/h1-8H,9-12,18-19H2,(H2,20,21,22) |
InChI Key |
BWTPUFNHSVZIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NCCC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)


![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)



![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)


![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
